molecular formula C20H14ClN3O4 B11129690 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11129690
M. Wt: 395.8 g/mol
InChI Key: PZMMAVUUIWHKSZ-VLGSPTGOSA-N
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Description

4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C20H14ClN3O4

Molecular Weight

395.8 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C20H14ClN3O4/c1-11-10-15(23-28-11)24-17(12-6-8-22-9-7-12)16(19(26)20(24)27)18(25)13-2-4-14(21)5-3-13/h2-10,17,25H,1H3/b18-16-

InChI Key

PZMMAVUUIWHKSZ-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=NC=C4

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzoyl chloride, 5-methyl-1,2-oxazole, and pyridine derivatives. Common synthetic routes could involve:

    Acylation: Reacting 4-chlorobenzoyl chloride with a suitable nucleophile to introduce the benzoyl group.

    Cyclization: Forming the pyrrol-2-one ring through intramolecular cyclization reactions.

    Hydroxylation: Introducing the hydroxyl group at the 3-position using appropriate oxidizing agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activity.

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